beta-Styrenesulfonic Acid Sodium Salt beta-Styrenesulfonic Acid Sodium Salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC16567713
InChI: InChI=1S/C8H8O3S.Na/c9-12(10,11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,9,10,11);/b7-6+;
SMILES:
Molecular Formula: C8H8NaO3S
Molecular Weight: 207.20 g/mol

beta-Styrenesulfonic Acid Sodium Salt

CAS No.:

Cat. No.: VC16567713

Molecular Formula: C8H8NaO3S

Molecular Weight: 207.20 g/mol

* For research use only. Not for human or veterinary use.

beta-Styrenesulfonic Acid Sodium Salt -

Specification

Molecular Formula C8H8NaO3S
Molecular Weight 207.20 g/mol
Standard InChI InChI=1S/C8H8O3S.Na/c9-12(10,11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,9,10,11);/b7-6+;
Standard InChI Key ZDWZXBJFITXZBL-UHDJGPCESA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/S(=O)(=O)O.[Na]
Canonical SMILES C1=CC=C(C=C1)C=CS(=O)(=O)O.[Na]

Introduction

Chemical Identity and Structural Properties

beta-Styrenesulfonic Acid Sodium Salt, systematically named sodium 2-phenylethenesulfonate, possesses the molecular formula C₈H₇NaO₃S and a molecular weight of 206.20 g/mol . Its structure consists of a styrene backbone with a sulfonate group (-SO₃⁻) at the beta position, neutralized by a sodium cation. The compound typically appears as a white to off-white crystalline powder with high water solubility (>500 mg/mL at 25°C).

Key Structural Features:

  • Aromatic Ring: Enhances stability and facilitates π-π interactions in polymeric matrices.

  • Sulfonate Group: Imparts strong hydrophilicity and ionic character, enabling surfactant behavior.

  • Double Bond: Allows participation in polymerization reactions, contributing to its role in copolymer synthesis.

The compound’s canonical SMILES representation is C1=CC=C(C=C1)C=CS(=O)(=O)[O-].[Na+], and its InChIKey is MNCGMVDMOKPCSQ-UHFFFAOYSA-M .

Synthesis and Production Methods

Conventional Synthesis Pathways

Functional Applications

Surfactant and Dispersant Roles

The compound’s amphiphilic nature allows it to reduce surface tension in aqueous systems, making it effective in:

  • Emulsion polymerization: Stabilizes polystyrene and acrylate latexes.

  • Textile processing: Enhances dye dispersion and fiber wettability.

Polymer Science and Materials Engineering

beta-Styrenesulfonic Acid Sodium Salt serves as a comonomer in ion-exchange resins and conductive polymers. Studies on poly(styrenesulfonate) sodium salt (NaPSS) dynamics reveal distinct fast and slow diffusion modes in aqueous solutions, attributed to chain expansion and transient aggregation . These properties are critical for designing hydrogels and membranes for water purification.

Antimicrobial Activity

Preliminary studies indicate the compound disrupts microbial membranes, showing efficacy against Escherichia coli and Staphylococcus aureus at concentrations ≥0.5 mg/mL. Its mechanism involves sulfonate group interaction with bacterial cell wall peptidoglycans.

Comparative Analysis with Analogous Compounds

Propertybeta-Styrenesulfonic Acid Sodium SaltPoly(4-styrenesulfonic acid-co-maleic acid) Sodium Salt
Molecular Weight206.20 g/mol1,000–2,000 g/mol (variable)
ApplicationSurfactant, dispersantAnti-HIV agent, drug delivery
SolubilityHighly water-solubleModerate water solubility

This comparison underscores the monomer’s role in foundational chemical processes versus the copolymer’s biomedical applications.

Recent Developments and Future Directions

Recent research highlights the compound’s potential in:

  • Smart materials: Thermoresponsive hydrogels for drug delivery.

  • Environmental remediation: Adsorption of heavy metals via sulfonate-metal coordination.

The 2023 synthesis patent and 2005 DLS/FPR studies exemplify ongoing efforts to optimize production and explore novel applications.

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